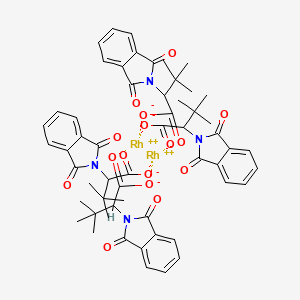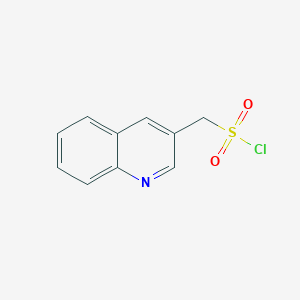
Quinolin-3-ylmethanesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-3-ylmethanesulfonylchloride is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a quinoline ring system and a methanesulfonyl chloride group. This combination imparts specific chemical properties that make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-3-ylmethanesulfonylchloride typically involves the introduction of a methanesulfonyl chloride group to a quinoline derivative. One common method is the reaction of quinoline-3-carboxaldehyde with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-ylmethanesulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The quinoline ring system can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Coupling Reactions: this compound can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Biaryl Derivatives: Formed by coupling reactions with other aromatic compounds.
Scientific Research Applications
Quinolin-3-ylmethanesulfonylchloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various quinoline derivatives with potential biological activities.
Biology: Studied for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Quinolin-3-ylmethanesulfonylchloride is primarily related to its ability to interact with biological molecules. The methanesulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The quinoline ring system can also interact with DNA and other biomolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxaldehyde: A precursor in the synthesis of Quinolin-3-ylmethanesulfonylchloride.
Quinoline-3-sulfonamide: A derivative formed by the reaction of this compound with amines.
Quinoline-3-sulfonate: A derivative formed by the reaction of this compound with alcohols.
Uniqueness
This compound is unique due to the presence of both a quinoline ring system and a methanesulfonyl chloride group. This combination imparts specific chemical properties that make it useful in various chemical reactions and applications. Its ability to form covalent bonds with biological molecules also makes it a valuable tool in medicinal chemistry and drug development.
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
quinolin-3-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C10H8ClNO2S/c11-15(13,14)7-8-5-9-3-1-2-4-10(9)12-6-8/h1-6H,7H2 |
InChI Key |
FRKIAAASQZWYML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


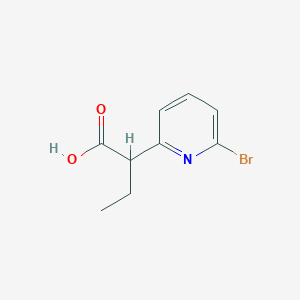
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
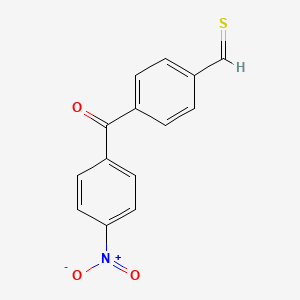
![2-[3-(2,6-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089974.png)
![(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
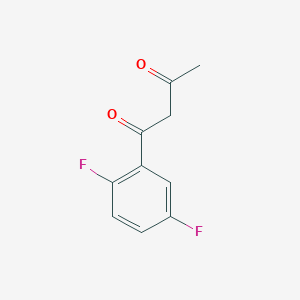

![Methyl 2-(5-amino-2-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B13089997.png)

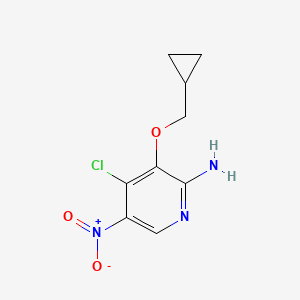
![2-Methyl-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13090012.png)
